3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile
CAS No.: 2549024-35-1
Cat. No.: VC11817066
Molecular Formula: C19H20N6
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549024-35-1 |
|---|---|
| Molecular Formula | C19H20N6 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 3-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C19H20N6/c1-19(2,3)18-23-14-6-4-5-7-16(14)25(18)13-11-24(12-13)17-15(10-20)21-8-9-22-17/h4-9,13H,11-12H2,1-3H3 |
| Standard InChI Key | KNCUVXKYWYMHEA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CN=C4C#N |
| Canonical SMILES | CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CN=C4C#N |
Introduction
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, including the formation of the azetidine and benzodiazole rings, followed by their connection to the pyrazine ring. The tert-butyl group could be introduced early in the synthesis or as a late-stage modification.
Steps in Synthesis:
-
Formation of the Pyrazine Ring: This might involve the condensation of appropriate precursors.
-
Introduction of the Azetidine Ring: Could involve nucleophilic substitution or ring-closure reactions.
-
Attachment of the Benzodiazole Ring: Might require cross-coupling reactions or nucleophilic substitutions.
-
Introduction of the Tert-Butyl Group: Could be achieved through alkylation reactions.
Biological and Chemical Activities
Compounds with similar structures often exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. The specific activities of 3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile would depend on its ability to interact with biological targets.
| Potential Biological Activities | Description |
|---|---|
| Antimicrobial Activity | Ability to inhibit microbial growth. |
| Antiviral Activity | Potential to inhibit viral replication. |
| Anticancer Activity | Possible inhibition of cancer cell proliferation. |
Safety and Handling
Handling of this compound would require caution due to potential hazards associated with its chemical structure. While specific safety data for this compound is not available, compounds with similar structures can be harmful if ingested, inhaled, or if they come into contact with skin or eyes.
| Safety Precautions | Description |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, and a mask should be worn. |
| Storage Conditions | Store in a cool, dry place away from incompatible substances. |
| Disposal | Dispose of according to local regulations and guidelines. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume